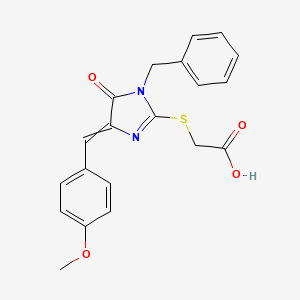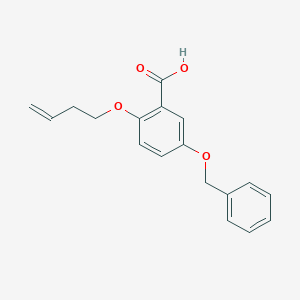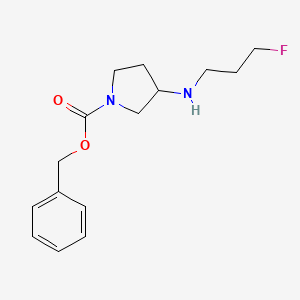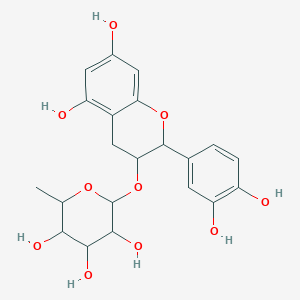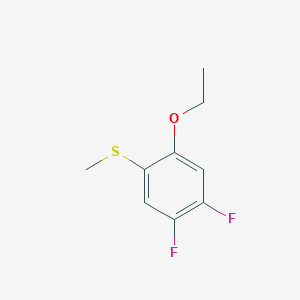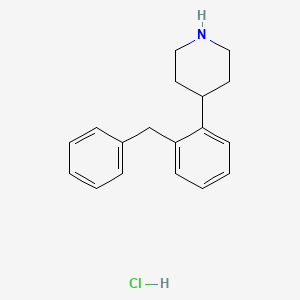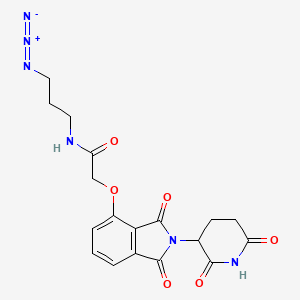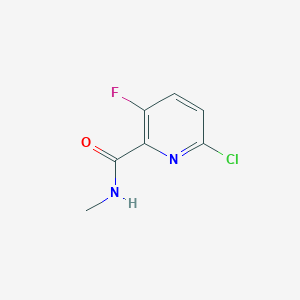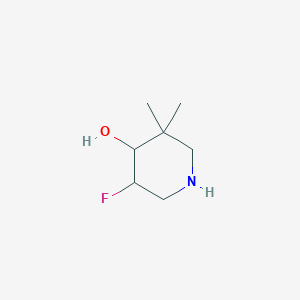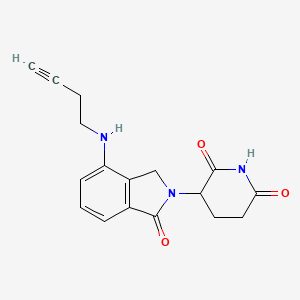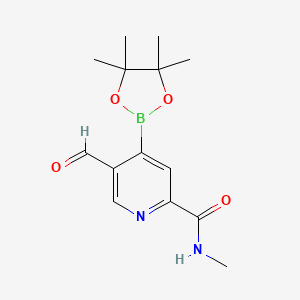![molecular formula C14H12N4O5S B14776008 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including a pyrimidinyl sulfonamide moiety and a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves multiple steps:
Formation of the Pyrimidinyl Sulfonamide Intermediate: This step involves the reaction of pyrimidine-2-amine with sulfonyl chloride in the presence of a base such as triethylamine to form the pyrimidinyl sulfonamide intermediate.
Coupling with 4-Aminobenzene: The intermediate is then coupled with 4-aminobenzene under acidic conditions to form the sulfonamide derivative.
Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide derivative with maleic anhydride in the presence of a catalyst to form the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or pyrimidinyl derivatives.
科学研究应用
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of pharmaceuticals.
作用机制
The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)butanoic acid: Similar structure but with a butanoic acid backbone instead of but-2-enoic acid.
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of a pyrimidinyl sulfonamide moiety and a butenoic acid backbone, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H12N4O5S |
|---|---|
分子量 |
348.34 g/mol |
IUPAC 名称 |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18) |
InChI 键 |
UEFKXNDLVFKRPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


